molecular formula C14H23NO4 B3246406 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid CAS No. 1781383-08-1

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid

Cat. No.: B3246406
CAS No.: 1781383-08-1
M. Wt: 269.34 g/mol
InChI Key: RMNKRWVTEOFMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopropane ring fused to a carboxylic acid group and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthetic processes, particularly in peptide and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-9(5-7-15)10-8-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKRWVTEOFMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid (CAS Number: 1785039-12-4) is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C19H27NO4
  • Molecular Weight : 333.4220 g/mol
  • IUPAC Name : 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(3-methylphenyl)acetic acid

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Kinases : Recent studies indicate that compounds with similar structures exhibit inhibitory activity against key kinases such as GSK-3β and IKK-β. For instance, modifications in the carboxamide moiety have been shown to enhance GSK-3β inhibitory activity, with IC50 values ranging from 10 to over 1300 nM for different derivatives .
  • Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in cellular models. For example, in experiments using HT-22 mouse hippocampal neuronal cells, certain derivatives demonstrated no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 (nM) Cell Line Notes
GSK-3β Inhibition8Not specifiedHighly potent inhibitor .
Cytotoxicity (HT-22 cells)>1000HT-22No significant cytotoxic effects observed .
Cytotoxicity (BV-2 cells)>1000BV-2Similar results as HT-22 cells .

Case Study 1: GSK-3β Inhibition

A study focused on the structure-activity relationship of compounds similar to this compound demonstrated that modifications in the piperidine ring significantly affect kinase inhibition. The most potent derivatives showed IC50 values as low as 8 nM against GSK-3β, indicating potential for therapeutic applications in diseases like Alzheimer's .

Case Study 2: Neuroprotection in Cellular Models

In a neuroprotective study using HT-22 and BV-2 cell lines, several derivatives were tested for their ability to maintain cell viability under stress conditions. Compounds that did not significantly reduce cell viability at concentrations up to 10 µM were selected for further evaluation, highlighting their potential as neuroprotective agents without cytotoxic effects .

Comparison with Similar Compounds

Structural Analogs with Varied Protecting Groups

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS 2219379-46-9)
  • Key Difference : Substitutes Boc with a fluorenylmethyloxycarbonyl (Fmoc) group.
  • Impact : Fmoc is base-labile, whereas Boc is acid-labile, making the latter preferable for acid-stable synthetic pathways .
  • Molecular Weight : 391.46 g/mol (vs. ~317 g/mol for Boc analog, estimated based on ).
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic Acid (CAS 103500-22-7)
  • Key Difference: Replaces the piperidine-cyclopropane linkage with a simpler amino-cyclopropyl-acetic acid structure.
  • Impact : Reduced steric hindrance may enhance reactivity in coupling reactions .

Cyclopropane-Carboxylic Acid Derivatives with Alternative Substituents

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Property
trans-2-cyanocyclopropane-1-carboxylic acid Cyano group 111.10 39891-82-2 Enhanced polarity for solubility
1-ethylcyclopropanecarboxylic acid Ethyl group 128.17 150864-95-2 Lipophilic for membrane penetration
2-[1-(trifluoromethyl)cyclopropyl]acetic acid Trifluoromethyl group 182.11 871476-77-6 Metabolic stability in drug design

Key Trends :

  • Electron-Withdrawing Groups (e.g., CN, CF₃): Increase acidity of the carboxylic acid (pKa ~2–3) and improve solubility in polar solvents .
  • Bulky Groups (e.g., Boc, Fmoc): Reduce reaction rates in sterically hindered environments but enhance stability .

Piperidine-Modified Analogs

1-[2-(Piperidin-1-yl)ethyl]cyclopropane-1-carboxylic Acid
  • Structure : Piperidine linked via an ethyl spacer to cyclopropane.
Carboxyterfenadine (MDL-16455 M-I)
  • Structure : Piperidine fused to a diphenylmethyl-hydroxyl butyl chain.
  • Key Difference : Larger aromatic systems enhance logP (3.9) for CNS penetration .

Q & A

Q. What are the recommended synthetic routes for preparing 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process:
  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to piperidine-4-yl intermediates under anhydrous conditions using Boc anhydride (e.g., TCI reagents) .
  • Step 2 : Cyclopropane ring formation via Hofmann rearrangement or cyclopropanation reactions, as described in cyclopropane carboxylate syntheses .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC with a C18 column and buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Spectroscopy :
  • 1H/13C NMR : Verify cyclopropane ring protons (δ ~1.2–1.8 ppm) and Boc group tert-butyl signals (δ ~1.4 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) for both carboxylic acid and Boc groups .
  • Mass Spectrometry : ESI-MS or HRMS to match the molecular ion peak with the theoretical mass (C14H23NO4, MW 277.34) .

Advanced Research Questions

Q. What are the stability profiles of this compound under varying experimental conditions, and how can decomposition pathways be mitigated?

  • Methodological Answer :
  • Thermal Stability : The Boc group decomposes above 150°C, releasing toxic gases (e.g., carbon oxides) . Use inert atmospheres (N2/Ar) for high-temperature reactions.
  • Acid Sensitivity : The Boc group is labile under acidic conditions. Avoid HCl/TFA in direct reactions; instead, use mild deprotection methods (e.g., catalytic hydrogenation) .
  • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis .

Q. How can this compound be utilized in medicinal chemistry, particularly in drug discovery?

  • Methodological Answer :
  • Intermediate for Bioactive Molecules : The cyclopropane-carboxylic acid moiety is a key scaffold in protease inhibitors and receptor modulators. For example, it can be coupled with amines via EDC/HOBt activation to generate amide prodrugs .
  • Structure-Activity Relationship (SAR) Studies : Modify the piperidine ring (e.g., fluorination at C4) to enhance metabolic stability or target binding .

Q. What are the critical safety considerations when handling this compound in a laboratory setting?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported storage conditions (e.g., temperature ranges)?

  • Methodological Answer :
  • Evidence Comparison : Some sources recommend storage at 2–8°C , while others specify "dry, ventilated areas" without temperature limits . Validate via accelerated stability studies:
  • Protocol : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation by HPLC .
  • Consensus : Prioritize cold storage for long-term use, as cyclopropane rings and Boc groups are prone to thermal/oxidative degradation .

Tables for Key Data

Property Value Reference
Molecular FormulaC14H23NO4
Molecular Weight277.34 g/mol
Recommended Storage Temp.2–8°C
Hazard StatementsH302, H315, H319, H335

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid
Reactant of Route 2
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.